molecular formula C16H15NO3S B2768008 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine CAS No. 2034494-10-3

3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine

Cat. No.: B2768008
CAS No.: 2034494-10-3
M. Wt: 301.36
InChI Key: VHWMPLPXCYARRM-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and introduce the pyrrolidine and thiophene moieties through a series of coupling reactions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the carbon-carbon bonds between the different rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets, such as enzymes or receptors, makes it a valuable scaffold for the development of therapeutic agents. Research has indicated its potential in anticancer, antimicrobial, and anti-inflammatory applications .

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or polymers. Its electronic properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine lies in its combination of the benzo[d][1,3]dioxole, pyrrolidine, and thiophene rings, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-16(13-4-6-21-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)20-10-19-14/h1-2,4,6-7,9,12H,3,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMPLPXCYARRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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